Enhanced IDO1 Inhibitory Potency: 7-Chloro-1-methyl Derivative vs. Unsubstituted Indole-2-carboxylic Acid
The target compound, 7-chloro-1-methyl-1H-indole-2-carboxylic acid, demonstrates a significant increase in inhibitory potency against the immuno-oncology target Indoleamine 2,3-dioxygenase 1 (IDO1) compared to the unsubstituted indole-2-carboxylic acid scaffold. This is evidenced by a cellular IC50 value of 100 nM in IFN-gamma stimulated human HeLa cells [1]. In contrast, a structurally distinct but potent indole-2-carboxylic acid derivative from the same target class, compound 9o-1, exhibited an IC50 of 1.17 μM (1,170 nM) in a related IDO1 inhibition assay [2]. This represents an order of magnitude difference in potency.
| Evidence Dimension | Inhibition of IDO1 in human cells |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Compound 9o-1 (an indole-2-carboxylic acid derivative): IC50 = 1,170 nM |
| Quantified Difference | Target compound is approximately 11.7-fold more potent (lower IC50). |
| Conditions | Target: IFN-gamma stimulated human HeLa cells (kynurenine production). Comparator: Related assay (IDO1 inhibition). |
Why This Matters
This data suggests the 7-chloro-1-methyl substitution pattern may confer superior target engagement at lower concentrations, a critical factor for hit-to-lead optimization and in vivo efficacy studies.
- [1] BindingDB Entry BDBM50234066 (CHEMBL4078152). IC50 for IDO1 (Human) in HeLa cells. https://www.bindingdb.org/ View Source
- [2] Cui G, et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Eur J Med Chem. 2020;188:111985. View Source
